molecular formula C12H17NO B146113 N-Butylacetanilide CAS No. 91-49-6

N-Butylacetanilide

Cat. No. B146113
CAS RN: 91-49-6
M. Wt: 191.27 g/mol
InChI Key: ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Description

N-Butylacetanilide is a chemical compound that is related to acetanilide derivatives. While the provided papers do not directly discuss N-Butylacetanilide, they do provide insights into similar compounds and their chemical behavior. For instance, the first paper discusses N-tert-butyl-2-iodoacetamide and 2-iodo-N-phenylacetamide, which are alkylating reagents used in protein quantitation and identification . The second paper examines the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, which is a sterically hindered aromatic compound . These studies can give us indirect information about the behavior of N-Butylacetanilide due to the structural similarities.

Synthesis Analysis

The synthesis of related compounds such as N-tert-butyl-2-iodoacetamide and iodoacetanilide involves creating heavy and light forms of the reagents, which are then used to covalently bind to peptides containing cysteines through an alkylation reaction . This process increases the mass of each alkylated cysteine peptide, facilitating their use in proteomics applications. Although the synthesis of N-Butylacetanilide is not explicitly described, it is likely to involve similar alkylation techniques due to the structural resemblance.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Butylacetanilide, such as N-tert-butyl-2-iodoacetamide, is designed to allow for covalent bonding with peptides. The mass differences introduced by the synthesis process are critical for avoiding overlapping isotope distributions, which is essential for accurate mass spectrometry analysis . The structure of N-Butylacetanilide would also be expected to facilitate similar interactions with peptides or other target molecules.

Chemical Reactions Analysis

The decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide provides insight into the potential chemical reactions of N-Butylacetanilide. The study shows that the decomposition can proceed via a reactive aryl cation pathway or a free radical pathway, depending on the environment . This suggests that N-Butylacetanilide could also undergo similar decomposition reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Butylacetanilide are not directly discussed in the provided papers, the properties of related compounds can be inferred. For example, the alkylating reagents described in the first paper are suitable for tandem mass spectrometry, indicating that they have appropriate volatility and stability for such analytical techniques . The decomposition products of N-nitroso-2,4,6-tri-tert-butylacetanilide, such as various hydrocarbons and acetates, suggest that N-Butylacetanilide may also form similar products under decomposition .

Scientific Research Applications

Environmental Impact and Remediation Strategies for Chloroacetanilide Herbicides

Chloroacetanilide herbicides, including butachlor, have significant environmental impacts due to their extensive use in controlling unwanted grasses and weeds. These herbicides are classified as carcinogens and create environmental imbalances. Biological methods using bacterial strains like Paracoccus sp. show promise in degrading these herbicides efficiently, suggesting a sustainable remediation technology (Mohanty & Jena, 2019). Additionally, the use of ozone treatment, although efficient, faces challenges due to the production of ozone-resistant by-products (Abigail, Samuel, & Ramalingam, 2015).

Chemistry and Pharmacology of Acetanilide Derivatives

Acetanilide derivatives, including N-Butylacetanilide, have diverse pharmacological activities, such as antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. They also play a crucial role in the synthesis of various chemicals as intermediates and precursors, indicating their broad applicability in chemical and pharmacological fields (Singh, Kumar, & Mishra, 2018).

Toxicity and Effect on Soil Microorganisms

Research on the toxicity of chloroacetanilide herbicides reveals their impact on soil microbial biomass growth and activity. These herbicides can enhance soil enzymatic activities, and their half-lives in the soil are influenced by their chemical structures and soil management practices. This suggests that while they are effective herbicides, their environmental impact needs careful consideration (Saha, Dutta, Karmakar, & Ray, 2012).

Palladium-Catalyzed Acylation of Acetanilides

Palladium-catalyzed ortho-acylation of acetanilides, a process involving oxidative C-H activation, is an essential method in organic chemistry. This technique uses toluene derivatives as acylation reagents, offering a safe and environmentally friendly approach to synthesizing o-acylacetanilides (Yin & Sun, 2012).

Safety And Hazards

N-Butylacetanilide can cause severe skin burns and eye damage . It can also cause serious eye irritation . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

N-butyl-N-phenylacetamide
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InChI

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
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InChI Key

ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2042197
Record name N-Butylacetanilide
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Molecular Weight

191.27 g/mol
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Physical Description

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline]
Record name N-Butylacetanilide
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Boiling Point

281 °C @ 760 MM HG
Record name N-BUTYLACETANILIDE
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Flash Point

286 °F CC
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Solubility

INSOL IN WATER
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Density

0.9912 @ 20 °C/4 °C
Record name N-BUTYLACETANILIDE
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Product Name

N-Butylacetanilide

CAS RN

91-49-6
Record name Butylacetanilide
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Record name N-BUTYLACETANILIDE
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Melting Point

24.5 °C
Record name N-BUTYLACETANILIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
CN Smith, MM Cole, IH Gilbert… - Journal of Economic …, 1954 - cabdirect.org
… of Indalone, N-butylacetanilide and hexyl … N-butylacetanilide as the tick repellent. One of the outstanding mixtures, designated M-1960, contained 30 per cent, each of N-butylacetanilide, …
Number of citations: 15 www.cabdirect.org
MM Cole, GW Lloyd - Journal of Economic Entomology, 1951 - cabdirect.org
… with emulsions of N-butylacetanilide and dibutyl adipate as … RAE., B 38 185], 88 for N-butylacetanilide, 96 for mixture M-… and Trombiculid poison and N-butylacetanilide as the tick …
Number of citations: 3 www.cabdirect.org
F Acree Jr, M Beroza - Journal of Economic Entomology, 1962 - academic.oup.com
… -l,3-propanediol, N-butylacetanilide, and bcnzyl bcnzoate. They … consists of 30% benzyl benzoate, 30% N-butylacetanilide, … Nbutylacetanilide, and benzyl benzoate were prepared. For …
Number of citations: 2 academic.oup.com
FA Gunther, HT Reynolds… - Journal of Economic …, 1953 - academic.oup.com
Fifteen modifications of the standard clothing repellent mixture, M-1960, which contains benzyl benzoate, N-butylacetanilide, and 2-butyl-2-ethyl-1, 3-propanediol, made by replacing …
Number of citations: 2 academic.oup.com
CN Smith, MM Cole, EA Jones, JC Clark - Journal of Economic …, 1949 - cabdirect.org
The following is substantially the authors' summary. Field tests with tick repellents were carried out at Camp Bullis, Texas, during April and May 1948. The repellents were applied at 2 …
Number of citations: 9 www.cabdirect.org
MM Cole, GW Lloyd - Journal of Economic Entomology, 1956 - cabdirect.org
… -l, 3-propanediol, benzyl benzoate and N-butylacetanilide (93), M-2059, which contained 99 … -l, 3-propanediol, dibutyl adipate and N-butylacetanilide (86), and dibutyl adipate alone (86)…
Number of citations: 3 www.cabdirect.org
M Debboun, DA Strickman, JA Klun - Journal of the American Mosquito …, 2005 - BioOne
… M-1960 contained 30% 2-butyl-2-ethyl-1,3-propanediol for protection against mosquitoes and biting flies, 30% N-butylacetanilide for ticks, 30% benzylbenzoate for chigger mites and …
Number of citations: 41 bioone.org
I Keiser, CF Henderson - Journal of Economic Entomology, 1951 - academic.oup.com
… N-Butylacetanilide, with only two replications (one garment having been omitted because of … is more effective against Dcrmacentor lJariabilis than N-butylacetanilide. It is of interest, …
Number of citations: 0 academic.oup.com
BF Eldridge - The Control of Lice and Louse-home Diseases. PAHO …, 1973 - hero.epa.gov
… M-1960 (30% 2-butyl-2-ethyl-1, 3-propanediol, 30% benzyl benzoate, 30% n-butylacetanilide and 10% Tween 80) is a general purpose repellent. A combination of 75% N, N-diethyl-m-…
Number of citations: 5 hero.epa.gov
H Markarian, JJ Pratt Jr, CG DeMarco… - Journal of Economic …, 1968 - academic.oup.com
A study was made of the compatibility of various insect repellents in combination with 2 water repellents, 2 detoxicants for chemical warfare agents, and a fire retardant impregnated into …
Number of citations: 3 academic.oup.com

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